5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Description
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a benzoxazole moiety, and substituted phenyl groups, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C25H17ClN2O3 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H17ClN2O3/c1-15-2-4-17(5-3-15)25-28-20-14-19(10-11-22(20)31-25)27-24(29)23-13-12-21(30-23)16-6-8-18(26)9-7-16/h2-14H,1H3,(H,27,29) |
InChI Key |
RAZUMHSQIKTJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring.
Substitution Reactions:
Formation of the Furan Ring: The furan ring is synthesized via a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.
Amidation: The final step involves the coupling of the furan ring with the benzoxazole derivative through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan
Uniqueness
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds, making it valuable for various research and industrial applications.
Biological Activity
5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C23H17ClN2O
- Molecular Weight : 372.84688 g/mol
- CAS Number : 352350-29-9
Biological Activity
The compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds often demonstrate antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism involves interaction with bacterial cell membranes and disruption of cellular functions.
2. Anticancer Potential
Studies have suggested that benzoxazole derivatives possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The compound's structure allows it to interact with DNA and RNA synthesis pathways, making it a candidate for further investigation in cancer therapy .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for potential therapeutic applications in treating neurodegenerative diseases and managing urea cycle disorders .
The exact mechanisms through which 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:
- DNA Interaction : The compound may intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Binding : It likely binds to active sites of enzymes, inhibiting their function and altering metabolic pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : In vitro assays demonstrated that the compound effectively inhibited the growth of Mycobacterium tuberculosis cell lines, suggesting its potential as an antitubercular agent .
- Anticancer Studies : A series of experiments conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer drug .
- Enzyme Inhibition Tests : The compound was tested for AChE inhibition, showing promising results that could lead to applications in treating Alzheimer’s disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide, a comparison with similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole ring | Moderate antibacterial activity |
| Compound B | Thiadiazole ring | Strong anticancer activity |
| 5-(4-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide | Furan and benzoxazole rings | Broad-spectrum antimicrobial and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
